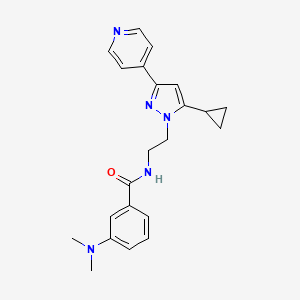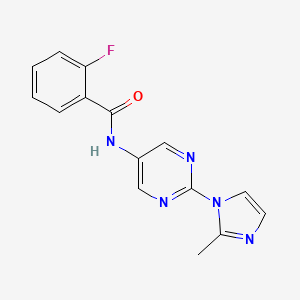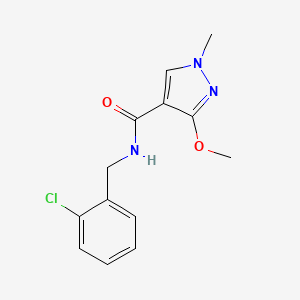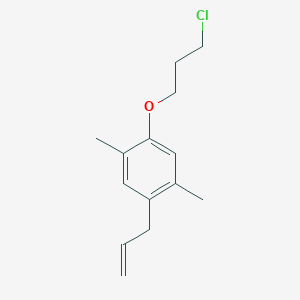
1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with chloropropoxy, dimethyl, and prop-2-en-1-yl groups
Mecanismo De Acción
Target of Action
The primary targets of 1-Allyl-4-(3-chloropropoxy)-2,5-dimethylbenzene are insect odorant binding proteins and acetylcholinesterase . These proteins play a crucial role in the sensory perception and nervous system function of insects .
Mode of Action
This compound interacts with its targets by forming stable complexes . The interaction with the insect odorant binding proteins likely interferes with the insect’s ability to detect odors, while the interaction with acetylcholinesterase could disrupt the normal function of the insect’s nervous system .
Biochemical Pathways
Given its targets, it is likely that it impacts theolfactory signaling pathways and cholinergic neurotransmission in insects .
Result of Action
The molecular and cellular effects of this compound’s action result in diminished insecticide activity . Certain derivatives of this compound have been synthesized that are significantly active and less toxic to human cells than the naturally-derived starting materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, nanoencapsulation in liposomes of egg phosphatidylcholine/cholesterol has been shown to affect the release rate of the compound . The encapsulation method can impact the encapsulation efficiency and the release rate, which in turn can influence the compound’s efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethyl-4-(prop-2-en-1-yl)phenol and 3-chloropropyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the phenol, facilitating the nucleophilic substitution reaction with 3-chloropropyl chloride.
Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropropoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thiols derivatives
Aplicaciones Científicas De Investigación
1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene
- Prop-2-en-1-yl 6-chloro-1-[4-(3-chloropropoxy)phenyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate
Uniqueness
1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
1-(3-chloropropoxy)-2,5-dimethyl-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-4-6-13-9-12(3)14(10-11(13)2)16-8-5-7-15/h4,9-10H,1,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUPKSOJHJLENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCCCCl)C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

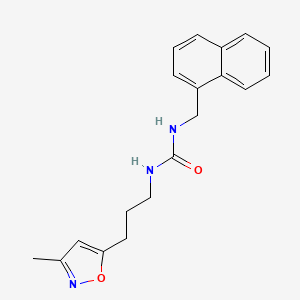
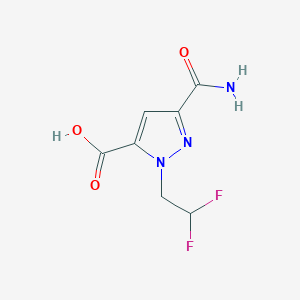
![8-(2,5-dimethylphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2862394.png)
![1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2862395.png)
![1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2862397.png)
![2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2862399.png)
![6-Ethyl-6-methyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B2862401.png)

![1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2862406.png)
